Cas no 2229350-46-1 (3-chloro-2-1-(hydroxymethyl)cyclopropylphenol)

3-chloro-2-1-(hydroxymethyl)cyclopropylphenol 化学的及び物理的性質
名前と識別子
-
- 3-chloro-2-1-(hydroxymethyl)cyclopropylphenol
- 2229350-46-1
- EN300-1980600
- 3-chloro-2-[1-(hydroxymethyl)cyclopropyl]phenol
-
- インチ: 1S/C10H11ClO2/c11-7-2-1-3-8(13)9(7)10(6-12)4-5-10/h1-3,12-13H,4-6H2
- InChIKey: FUMGDEALOFCCLY-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1C1(CO)CC1)O
計算された属性
- せいみつぶんしりょう: 198.0447573g/mol
- どういたいしつりょう: 198.0447573g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
3-chloro-2-1-(hydroxymethyl)cyclopropylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1980600-5.0g |
3-chloro-2-[1-(hydroxymethyl)cyclopropyl]phenol |
2229350-46-1 | 5g |
$3355.0 | 2023-05-31 | ||
Enamine | EN300-1980600-0.1g |
3-chloro-2-[1-(hydroxymethyl)cyclopropyl]phenol |
2229350-46-1 | 0.1g |
$1019.0 | 2023-09-16 | ||
Enamine | EN300-1980600-0.5g |
3-chloro-2-[1-(hydroxymethyl)cyclopropyl]phenol |
2229350-46-1 | 0.5g |
$1111.0 | 2023-09-16 | ||
Enamine | EN300-1980600-1.0g |
3-chloro-2-[1-(hydroxymethyl)cyclopropyl]phenol |
2229350-46-1 | 1g |
$1157.0 | 2023-05-31 | ||
Enamine | EN300-1980600-5g |
3-chloro-2-[1-(hydroxymethyl)cyclopropyl]phenol |
2229350-46-1 | 5g |
$3355.0 | 2023-09-16 | ||
Enamine | EN300-1980600-1g |
3-chloro-2-[1-(hydroxymethyl)cyclopropyl]phenol |
2229350-46-1 | 1g |
$1157.0 | 2023-09-16 | ||
Enamine | EN300-1980600-10.0g |
3-chloro-2-[1-(hydroxymethyl)cyclopropyl]phenol |
2229350-46-1 | 10g |
$4974.0 | 2023-05-31 | ||
Enamine | EN300-1980600-2.5g |
3-chloro-2-[1-(hydroxymethyl)cyclopropyl]phenol |
2229350-46-1 | 2.5g |
$2268.0 | 2023-09-16 | ||
Enamine | EN300-1980600-0.05g |
3-chloro-2-[1-(hydroxymethyl)cyclopropyl]phenol |
2229350-46-1 | 0.05g |
$972.0 | 2023-09-16 | ||
Enamine | EN300-1980600-10g |
3-chloro-2-[1-(hydroxymethyl)cyclopropyl]phenol |
2229350-46-1 | 10g |
$4974.0 | 2023-09-16 |
3-chloro-2-1-(hydroxymethyl)cyclopropylphenol 関連文献
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
3-chloro-2-1-(hydroxymethyl)cyclopropylphenolに関する追加情報
Professional Introduction to 3-chloro-2-1-(hydroxymethyl)cyclopropylphenol (CAS No. 2229350-46-1)
3-chloro-2-1-(hydroxymethyl)cyclopropylphenol, with the chemical identifier CAS No. 2229350-46-1, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and medicinal chemistry. The presence of both chloro and hydroxymethyl substituents on a cyclopropylphenol backbone imparts distinct reactivity and functional properties, making it a valuable scaffold for developing novel therapeutic agents.
The structural motif of 3-chloro-2-1-(hydroxymethyl)cyclopropylphenol is particularly noteworthy due to its ability to engage in various chemical transformations. The cyclopropyl ring, a three-membered carbon heterocycle, introduces steric and electronic constraints that can influence the molecule's interactions with biological targets. Additionally, the hydroxymethyl group serves as a versatile handle for further functionalization, enabling the synthesis of more complex derivatives. These features make the compound an attractive candidate for exploring new pharmacophores and drug candidates.
In recent years, there has been growing interest in cyclopropyl-containing compounds due to their unique pharmacological properties. Studies have demonstrated that molecules incorporating cyclopropyl moieties often exhibit enhanced binding affinity and selectivity towards certain biological receptors. For instance, derivatives of cyclopropylphenols have been investigated for their potential in modulating enzyme activity and receptor binding. The chloro substituent further enhances the reactivity of the molecule, allowing for facile modifications through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
The synthesis of 3-chloro-2-1-(hydroxymethyl)cyclopropylphenol presents an intriguing challenge due to the sensitivity of the cyclopropyl ring and the need for precise functional group manipulation. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and organometallic chemistry, have been employed to construct this complex framework efficiently. Recent advances in synthetic organic chemistry have enabled the development of more streamlined routes to this compound, improving yield and purity while minimizing side reactions.
The pharmacological potential of 3-chloro-2-1-(hydroxymethyl)cyclopropylphenol has been explored in several preclinical studies. Initial investigations suggest that this compound exhibits promising activity against various disease targets, including inflammatory pathways and metabolic disorders. The hydroxymethyl group provides a site for hydrogen bonding interactions with biological macromolecules, while the chloro substituent can modulate electronic properties and enhance binding affinity. These characteristics make it a valuable starting point for developing novel small-molecule drugs.
In conclusion, 3-chloro-2-1-(hydroxymethyl)cyclopropylphenol (CAS No. 2229350-46-1) represents a fascinating compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity profile make it an attractive scaffold for designing new therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a crucial role in advancing next-generation medicines.
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